molecular formula C6H10ClF2N B6609883 (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2866254-59-1

(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6609883
CAS No.: 2866254-59-1
M. Wt: 169.60 g/mol
InChI Key: HWDOTXJULJRZBR-FINAUTGASA-N
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Description

The compound "(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride" belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which are bicyclic amines with a bridged cyclohexane structure. These compounds are of significant interest in medicinal chemistry due to their ability to modulate central nervous system (CNS) targets, including monoamine transporters. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOTXJULJRZBR-FINAUTGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Optimal conditions (Table 1) use toluene as the solvent, 3.0 equivalents of 1-methyl-2,2-difluoroethanamine, and 28 hours of irradiation, achieving a 51% yield of 3a1 with a diastereomeric ratio (dr) of 78:22. The photochemical step proceeds via a 1,3-biradical intermediate, which recombines to form the cyclopropane ring. This method’s advantages include mild conditions and compatibility with diverse functional groups.

Table 1: Optimization of Photochemical Denitrogenation

EntrySolventLamp Power (W)Time (h)Yield (%)dr (trans:cis)
1Toluene500243978:22
2Toluene500285178:22

Catalytic Cyclization and Reduction

A patent by outlines a three-step sequence for synthesizing N-amino-3-azabicyclo[3.3.0]octane hydrochloride, adaptable to the target compound. While the core bicyclo[3.3.0] system differs, the methodology provides insights into cyclization and reduction steps critical for forming the azabicyclo scaffold.

Key Steps

  • Cyclization : 2-Carbamoyl cyclopentanecarboxylic acid amine undergoes acid-catalyzed dehydration (e.g., p-toluenesulfonic acid at 240°C) to form 1,2-cyclopentane dicarboximide in 76.5% yield.

  • Nucleophilic Substitution : Reaction with chloramine under alkaline conditions introduces the amino group.

  • Reduction : Sodium borohydride/aluminum trichloride selectively reduces carbonyl groups to methylene, yielding the bicyclic amine.

Adapting this protocol would require substituting the cyclopentane precursor with a difluoromethyl-containing analog. For example, replacing chloramine with a difluoromethylating agent (e.g., CHF2_2Cl) could introduce the desired substituent.

Stereoselective Synthesis via Cyanation and Hydrolysis

Patent describes a one-pot cyanation/hydrolysis route to (1S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid esters. Although designed for dimethyl substituents, the stereochemical control mechanisms are relevant.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)drScalabilityEquipment Needs
Photochemical5178:22ModerateHigh-pressure mercury lamp
Catalytic Cyclization76.5N/AHighStandard reactor
Cyanation/Hydrolysis75–78N/AHighOne-pot setup

The photochemical method offers superior stereocontrol but requires specialized equipment. Catalytic cyclization is more scalable but necessitates precursor modification. Cyanation/hydrolysis provides a modular approach but lacks direct difluoromethyl integration.

Mechanistic Insights and Challenges

Photochemical Pathway

The reaction proceeds via a stepwise cleavage of C–N bonds in the pyrazoline, generating a 1,3-biradical. Recombination forms the cyclopropane ring, with the trans isomer dominating due to steric effects. The difluoromethyl group’s electron-withdrawing nature stabilizes the biradical, favoring cyclization over side reactions.

Reduction Selectivity

The NaBH4_4/AlCl3_3 system selectively reduces carbonyl groups without affecting the azabicyclo core. This selectivity is critical for preserving the difluoromethyl moiety during late-stage reductions.

Chemical Reactions Analysis

(1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution Reactions: Substitution at various positions on the bicyclic framework can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The primary applications of (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride lie in the following areas:

Medicinal Chemistry

  • Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and viral infections. Its structural similarity to known pharmacophores allows it to interact effectively with these biological targets.
  • Pharmaceutical Development : The compound serves as a valuable intermediate in synthesizing more complex molecules used in therapeutic applications. Its unique bicyclic structure is conducive to the design of new pharmaceuticals targeting specific receptors or enzymes involved in disease processes.

Case Studies

Several studies have explored the biological activity of this compound:

  • KDM5 Inhibition : A notable case study identified this compound as a potential inhibitor of KDM5 enzymes, which play a crucial role in epigenetic regulation and are implicated in various cancers and neurodegenerative diseases. This suggests its therapeutic potential in treating conditions like Huntington's disease and Alzheimer's disease.
  • Comparative Analysis : Comparative studies with structurally similar compounds have provided insights into the unique properties of this compound:
Compound NameStructure TypeNotable FeaturesUnique Aspects
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochlorideBicyclicContains carboxylate groupUsed in various synthesis reactions
3-Azabicyclo[3.1.0]hexane derivativesBicyclicVaries in substituentsDiverse biological activities
Trans-3-benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexaneBicyclicBenzyl substitutionPotentially enhanced pharmacological properties

Mechanism of Action

The mechanism by which (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.0.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound's binding affinity and reactivity, leading to its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Pharmacological Overview

The pharmacological activity of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on the substituent at the 1-position and the stereochemistry of the bicyclic core. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Hydrochloride Derivatives
Compound Name Substituent Pharmacological Activity Selectivity/Potency Key Pharmacokinetic Data Therapeutic Applications References
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl Naphthalen-2-yl Triple reuptake inhibitor (NE > DA > 5-HT) NE: Highest potency; DA: 1/6 of NE; 5-HT: 1/14 of NE Sustained release Cmax 30–80% of IR; 24-hour duration Depression, ADHD (proposed)
DOV 21947 (1R,5S)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl 3,4-Dichlorophenyl Triple reuptake inhibitor Reduces body weight and triglycerides in obesity models Not explicitly reported Obesity, metabolic disorders
Bicifadine HCl 4-Methylphenyl Non-opioid analgesic Non-addictive; inhibits NE/5-HT reuptake Rapid absorption (IR formulations) Pain management
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane HCl 4-Bromophenyl Undisclosed (structural analog) Likely similar reuptake inhibition No data available Research chemical

Key Findings and Differentiation

Substituent Effects on Activity
  • Naphthalen-2-yl (Bulkier Aromatic Group): Exhibits balanced triple reuptake inhibition with a preference for norepinephrine (NE) transporters. The bulky substituent may enhance lipophilicity, improving CNS penetration .
  • 3,4-Dichlorophenyl (Halogenated Aromatic Group) : Retains triple reuptake activity but shows efficacy in metabolic regulation, likely due to altered receptor interactions .
Pharmacokinetic Profiles
  • Sustained Release Formulations : The naphthalenyl derivative demonstrates prolonged release (up to 24 hours) with reduced Cmax (30–80% of IR), minimizing side effects like tachycardia linked to high NE activity .
  • Immediate Release (IR) vs. Sustained Release (SR): SR formulations use excipients like HPMC K4M and lactose monohydrate to modulate dissolution rates, achieving 50% release at 4 hours and 80% at 8 hours .
Stereochemical Considerations
  • The (1R,5S) configuration is critical for activity in analogs like DOV 21947 and the naphthalenyl compound. Enantiomeric purity (>99%) is emphasized to avoid off-target effects .

Biological Activity

(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.6 g/mol
  • Structural Features : The compound features a difluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially improving its efficacy as a pharmaceutical agent.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in various metabolic pathways, particularly those associated with cancer and viral infections. Its structural similarity to known pharmacophores allows it to effectively interact with biological targets .

Key Findings:

  • Inhibition of key enzymes can lead to altered metabolic processes relevant to disease progression.
  • The binding affinity and specificity of this compound towards these targets are under ongoing investigation to elucidate its mechanism of action at a molecular level.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable aspects of compounds related to this compound:

Compound NameStructure TypeNotable FeaturesUnique Aspects
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochlorideBicyclicContains carboxylate groupUsed in various synthesis reactions
3-Azabicyclo[3.1.0]hexane derivativesBicyclicVaries in substituentsDiverse biological activities
Trans-3-benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexaneBicyclicBenzyl substitutionPotentially enhanced pharmacological properties

The presence of the difluoromethyl group distinguishes this compound from others, suggesting enhanced therapeutic potential due to improved pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neuronal Nicotinic Receptor Antagonism :
    • A related bicyclic compound has been identified as a selective antagonist for neuronal nicotinic acetylcholine receptors, demonstrating the potential for treating neuropsychiatric disorders such as depression .
  • Cytostatic Activity :
    • Compounds with similar bicyclic structures have shown cytostatic effects, inhibiting cell cycle progression in cancer cell lines, particularly by arresting cells at the G0/G1 phase . This suggests that this compound may also exhibit similar properties.
  • Mechanistic Insights :
    • Studies on related azabicyclo compounds have indicated their ability to induce changes in the actin cytoskeleton of tumor cells, further supporting their role in cancer therapy .

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that have been optimized for yield and purity . Its unique structural characteristics make it a candidate for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves bicyclic framework construction via cyclization reactions. For example, asymmetric synthesis from glutamic acid derivatives (protected with tert-butoxycarbonyl groups) can yield enantiopure intermediates . Key steps include:

  • Cyclopropane ring formation : Use of Simmons-Smith reagents (e.g., CH₂I₂/ZnEt₂) under controlled temperatures (−10°C to 25°C) to minimize by-products.
  • Difluoromethylation : Introduce difluoromethyl groups via nucleophilic substitution (e.g., using ClCF₂H in the presence of K₂CO₃ in DMF at 80°C).
  • Salt formation : React the free base with HCl in anhydrous THF to obtain the hydrochloride salt.
  • Critical factors : Solvent polarity (DMF enhances reaction rates), catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps), and purification via recrystallization (ethanol/water mixtures) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group, as seen in structurally similar azabicyclo compounds) .
  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) mobile phase to separate enantiomers (retention time differences >2 min indicate high enantiomeric excess).
  • Vibrational circular dichroism (VCD) : Compare experimental spectra with density functional theory (DFT) simulations to validate stereochemistry .

Intermediate Research Questions

Q. What experimental strategies are recommended to assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via LC-MS (e.g., Waters Xevo TQ-S with BEH C18 column). Hydrolysis of the azabicyclo ring is a common degradation pathway under acidic conditions (pH <3) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typical onset >200°C for hydrochloride salts).
  • Light sensitivity : Conduct ICH Q1B photostability testing (exposure to 1.2 million lux·hr visible light and 200 W·hr/m² UV) .

Q. How can researchers identify potential biological targets or mechanisms of action for this compound?

  • Methodological Answer :

  • In silico docking : Use Schrödinger’s Glide to screen against targets like DPP-IV (dipeptidyl peptidase-4), as bicyclic amines often inhibit this enzyme. Focus on interactions with the catalytic triad (Ser630, Asp708, His740) .
  • Kinase profiling : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize hits with >50% inhibition.
  • Functional assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs (e.g., β₂-adrenergic receptor) using HTRF-based kits .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization : Ensure uniform conditions (e.g., ATP concentration in kinase assays, cell passage number in viability studies).
  • Batch variability analysis : Compare multiple synthetic batches via NMR (¹H/¹⁹F) and LC-HRMS to rule out impurity-driven discrepancies.
  • Conformational analysis : Use molecular dynamics simulations (AMBER or GROMACS) to assess if ring puckering or hydrogen bonding (e.g., N–H⋯Cl interactions ) alters binding affinity .

Q. What role does stereochemistry play in modulating the compound’s pharmacokinetic properties (e.g., absorption, metabolism)?

  • Methodological Answer :

  • Caco-2 permeability assays : Compare (1S,5S) vs. (1R,5R) enantiomers. Stereochemistry impacts passive diffusion (e.g., logP differences >0.5 affect intestinal absorption) .
  • CYP450 metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via UPLC-QTOF. The (1S,5S) configuration may resist CYP3A4 oxidation due to steric hindrance from the difluoromethyl group .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction differences (>10% variation between enantiomers indicates stereospecific binding) .

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